3-Bromo-5-iodo-2-methoxy-6-methylpyridine
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Overview
Description
3-Bromo-5-iodo-2-methoxy-6-methylpyridine: is an organic compound with the molecular formula C7H7BrINO .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes halogenation reactions where bromine and iodine are introduced to the pyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: 3-Bromo-5-iodo-2-methoxy-6-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological activities .
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism by which 3-Bromo-5-iodo-2-methoxy-6-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
- 3-Bromo-6-methoxy-2-methylpyridine
- 5-Bromo-2-iodo-3-methoxypyridine
Uniqueness: What sets 3-Bromo-5-iodo-2-methoxy-6-methylpyridine apart is its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H7BrINO |
---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H7BrINO/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,1-2H3 |
InChI Key |
XYZKWZKYULTZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)Br)I |
Origin of Product |
United States |
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